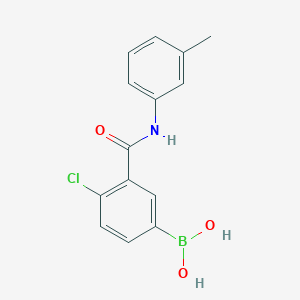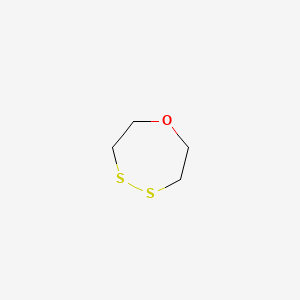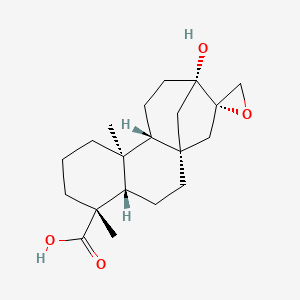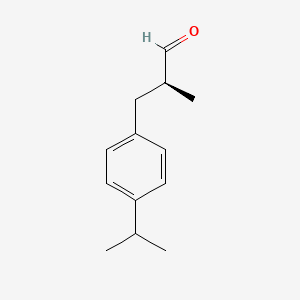
Cyclamen aldehyde, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclamen aldehyde, (S)-, also known as 3-(4-isopropylphenyl)-2-methylpropanal, is a fragrance molecule widely used in the perfume industry. It is known for its strong floral aroma, reminiscent of cyclamen, lilac, and violet. This compound has been utilized in various consumer products such as soaps, detergents, lotions, and perfumes since the 1920s .
準備方法
Cyclamen aldehyde, (S)-, is not naturally occurring and is synthesized through chemical processes. The primary synthetic route involves the crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation in the presence of a catalyst . The aldol condensation is typically carried out using inorganic basic catalysts such as sodium hydroxide or potassium hydroxide . The resulting product, forcyclamen aldehyde, is then hydrogenated using metal catalysts like ruthenium on carbon (Ru/C) to yield cyclamen aldehyde .
Industrial production methods may vary, but a common approach involves mixing isopropylbenzene with methylacrolein dipropionic acid, followed by the addition of titanium tetrachloride and trifluoromethanesulfonic acid under low temperatures . The reaction mixture is then hydrolyzed, and the organic layer is separated and purified to obtain cyclamen aldehyde .
化学反応の分析
Cyclamen aldehyde undergoes several types of chemical reactions, including:
Oxidation: Cyclamen aldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to cyclamen alcohol using hydrogenation techniques.
Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions. The major products formed from these reactions include cyclamen alcohol and its derivatives .
科学的研究の応用
Cyclamen aldehyde has several scientific research applications:
作用機序
The mechanism of action of cyclamen aldehyde primarily involves its interaction with olfactory receptors, leading to the perception of its floral scent. The molecular targets include specific olfactory receptor proteins in the nasal epithelium, which are activated upon binding with the compound. This activation triggers a signal transduction pathway that ultimately results in the sensation of smell .
類似化合物との比較
Cyclamen aldehyde is often compared with other fragrance aldehydes such as:
Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): Known for its lily-of-the-valley scent, Lilial is a popular fragrance compound but has been classified as a potential mutagenic agent.
Hydroxycitronellal: Another fragrance aldehyde with a muguet (lily-of-the-valley) note, hydroxycitronellal is widely used in perfumery.
Cyclamen aldehyde stands out due to its unique combination of floral notes and its versatility in various fragrance applications .
特性
CAS番号 |
74648-06-9 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
(2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1 |
InChIキー |
ZFNVDHOSLNRHNN-NSHDSACASA-N |
異性体SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)C)C=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




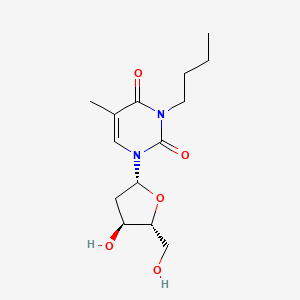
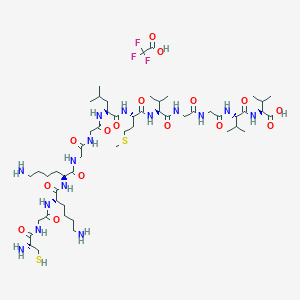
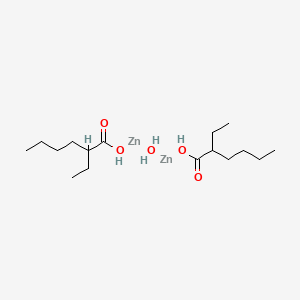
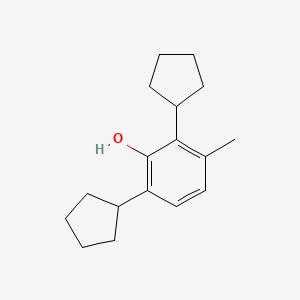
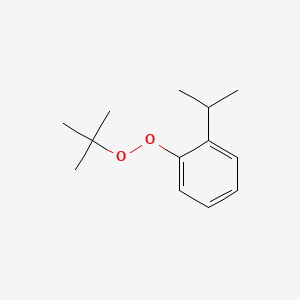
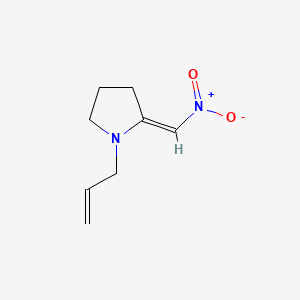
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
